1-Benzoyl-3-(5-methylisoxazole)thiourea

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-3-(5-methylisoxazole)thiourea typically involves the reaction of 5-methyl-1,2-oxazole-3-carbonyl chloride with benzoyl isothiocyanate . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

2.1. Acid/Base Hydrolysis

Benzoylthioureas hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the thiourea moiety yields 5-methylisoxazol-3-amine and benzamide .

-

Basic Hydrolysis : Forms benzoylurea derivatives via thiolate intermediate .

Conditions for Hydrolysis

| Medium | Products | Source |

|---|---|---|

| 1M HCl, reflux | 5-Methylisoxazol-3-amine + Benzamide | |

| 10% NaOH, 80°C | N-Benzoyl-N'-(5-methylisoxazole)urea |

2.2. Coordination Chemistry

Thioureas act as ligands for transition metals due to their S- and N-donor sites. For example:

-

Cu(II) Complexation : Forms [Cu(C₁₂H₁₁N₃O₂S)₂Cl₂] with square-planar geometry, confirmed by UV-Vis and FTIR .

-

Fe(III) Binding : Exhibits corrosion inhibition on mild steel via adsorption (Langmuir isotherm) .

Metal-Binding Data

| Metal Ion | Stoichiometry | Application | Source |

|---|---|---|---|

| Cu²⁺ | 1:2 | Catalysis/Pharmaceuticals | |

| Fe³⁺ | 1:1 | Corrosion inhibition |

Cyclization Reactions

Under dehydrating conditions, the thiourea undergoes cyclization to form heterocycles:

-

Thiazole Formation : Reacts with α-halo ketones (e.g., phenacyl bromide) to yield 4-aryl-1,3-thiazol-2-amines .

-

Quinazolinone Synthesis : Condenses with anthranilic acid to form 2-thioxoquinazolin-4(1H)-ones .

Cyclization Pathways

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Phenacyl bromide | 4-Phenyl-1,3-thiazol-2-amine derivative | 65% | |

| Methyl anthranilate | 3-(Benzoylthiourea)-2-thioxoquinazolinone | 72% |

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Recent studies have investigated the potential of thiourea derivatives, including 1-benzoyl-3-(5-methylisoxazole)thiourea, as anticancer agents. Research indicates that structural modifications can enhance their efficacy against various cancer types:

- Platinum Complexes : A study focused on platinum(II)-thiourea complexes demonstrated that these compounds exhibited significantly lower binding energies compared to traditional agents like cisplatin, indicating enhanced stability and potential as anticancer drugs .

- Molecular Docking Studies : Computational analyses have shown promising interactions with cancer receptors, suggesting that modifications to thiourea structures can lead to improved pharmacological profiles .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of benzoylthiourea derivatives have shown effectiveness against bacterial strains, particularly:

- E. coli and S. aureus : Studies indicate that certain derivatives exhibit strong antibacterial properties, with some compounds demonstrating significant activity against biofilm-forming bacteria .

Agricultural Applications

Fungicides and Herbicides

Thiourea derivatives are known for their agricultural applications, particularly as fungicides and herbicides:

- Fungicidal Activity : Research has shown that thioureas can effectively combat phytopathogens such as Pyricularia oryzae, making them valuable in crop protection strategies .

- Herbicidal Effects : Some derivatives have demonstrated herbicidal activity against common weeds, providing an environmentally friendly alternative to synthetic herbicides .

Materials Science Applications

This compound is also being explored for its potential in materials science:

- Polymer Chemistry : The compound's ability to form stable complexes can be utilized in the development of high-performance polymers with applications in coatings and composites .

Data Summary Table

Case Studies

-

Anticancer Drug Development

- A computational study revealed that platinum(II)-thiourea complexes derived from this compound exhibited superior stability and binding affinity towards cancer receptors compared to existing treatments like cisplatin. This opens avenues for developing novel anticancer therapies with reduced side effects.

-

Antimicrobial Efficacy

- A series of synthesized thiourea derivatives were tested against various bacterial strains. The results showed that modifications such as fluorination significantly enhanced antibacterial and antifungal activities, highlighting the importance of structural variations in drug design.

Mécanisme D'action

The mechanism of action of 1-Benzoyl-3-(5-methylisoxazole)thiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzoyl-N’-(5-methyl-3-isoxazolyl)thiourea .

- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides .

Uniqueness

1-Benzoyl-3-(5-methylisoxazole)thiourea is unique due to its specific structural features, which include the presence of both an oxazole and a thiourea moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research .

Activité Biologique

1-Benzoyl-3-(5-methylisoxazole)thiourea is a thiourea derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

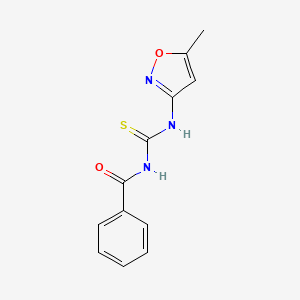

Chemical Structure

The compound is characterized by the presence of a benzoyl group and a 5-methylisoxazole moiety attached to the thiourea backbone. This unique structure contributes to its biological activity.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Comparison with Standard Antibiotics : It showed comparable inhibition zones to ceftriaxone, with inhibition zone diameters of 29 mm (E. faecalis), 24 mm (P. aeruginosa), 30 mm (S. typhi), and 19 mm (K. pneumoniae) .

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity.

- Activity Against Fungi : Studies revealed that derivatives of thiourea exhibit antifungal properties, particularly against Candida albicans and Aspergillus niger. The presence of specific substituents on the thiourea structure can enhance this activity .

Anti-inflammatory Activity

This compound has shown potential in reducing inflammation.

- Cytokine Inhibition : The compound demonstrated strong inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, with percentages of inhibition reaching up to 89% for IL-6 at a concentration of 10 µg/mL . This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies.

- Cell Viability : Research indicated that treatment with this thiourea derivative resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value around 225 µM .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by changes in cell cycle distribution favoring the S phase .

Summary of Biological Activities

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Effective against E. faecalis, P. aeruginosa | MIC: 40-50 µg/mL |

| Antifungal | Inhibition of Candida albicans and Aspergillus niger | Not specified |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Up to 89% inhibition |

| Anticancer | Reduced viability in MCF-7 cells | IC50: ~225 µM |

Case Studies

Several studies have explored the biological activity of thiourea derivatives similar to this compound:

- Study on Antimicrobial Activity : A series of benzoylthiourea derivatives were synthesized and tested against various bacterial strains, demonstrating promising antibacterial effects correlated with structural modifications .

- Research on Anti-inflammatory Properties : Compounds derived from thioureas were shown to effectively inhibit cytokine release, indicating their potential as therapeutic agents for inflammatory conditions .

- Investigation into Anticancer Mechanisms : Studies focusing on cell lines have revealed that certain thioureas can significantly induce apoptosis and alter cell cycle progression, highlighting their potential as anticancer drugs .

Propriétés

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-8-7-10(15-17-8)13-12(18)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDBKLFXMMKMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574456 | |

| Record name | N-[(5-Methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85156-33-8 | |

| Record name | N-[(5-Methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.